molecular formula C17H20N4O2 B14988960 5-{[2-(dimethylamino)ethyl]amino}-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-{[2-(dimethylamino)ethyl]amino}-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B14988960
M. Wt: 312.37 g/mol
InChI Key: NLLFKCIUSVTDRI-CMDGGOBGSA-N
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Description

5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that combines an oxazole ring with various functional groups

Preparation Methods

The synthesis of 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps, starting with the preparation of the oxazole ring. The synthetic route typically includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethylaminoethyl group: This step involves the reaction of the oxazole intermediate with 2-(dimethylamino)ethylamine under controlled conditions.

    Addition of the methoxyphenyl group: This step involves the reaction of the intermediate with 2-methoxyphenylacetylene in the presence of a suitable catalyst.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylaminoethyl group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can be compared with other similar compounds, such as:

    2-(Dimethylamino)ethyl methacrylate: This compound has a similar dimethylaminoethyl group but differs in its overall structure and applications.

    2-(Dimethylamino)ethanol: This compound shares the dimethylaminoethyl group but lacks the oxazole ring and methoxyphenyl group.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

5-[2-(dimethylamino)ethylamino]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C17H20N4O2/c1-21(2)11-10-19-17-14(12-18)20-16(23-17)9-8-13-6-4-5-7-15(13)22-3/h4-9,19H,10-11H2,1-3H3/b9-8+

InChI Key

NLLFKCIUSVTDRI-CMDGGOBGSA-N

Isomeric SMILES

CN(C)CCNC1=C(N=C(O1)/C=C/C2=CC=CC=C2OC)C#N

Canonical SMILES

CN(C)CCNC1=C(N=C(O1)C=CC2=CC=CC=C2OC)C#N

Origin of Product

United States

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